7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus essential for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation, thereby halting the progression of the cell cycle . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase . As a result, cell proliferation is halted, and apoptosis is induced .
Pharmacokinetics
These properties likely contribute to the compound’s observed antitumor activity .
Result of Action
The compound’s action results in significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also exhibits moderate activity against HepG-2 cells, with an IC50 range of 48 to 90 nM .
Biochemical Analysis
Biochemical Properties
It is known that [1,2,4]triazolo[1,5-a]pyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . For instance, some derivatives have shown inhibitory activity against tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) .
Cellular Effects
Related [1,2,4]triazolo[1,5-a]pyrimidines have shown cytotoxic activities against various cell lines . For example, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Molecular Mechanism
Related [1,2,4]triazolo[1,5-a]pyrimidines have been found to inhibit CDK2/cyclin A2, a key component for cell proliferation . The inhibitory activity was achieved for the most potent anti-proliferative compounds .
Temporal Effects in Laboratory Settings
Related [1,2,4]triazolo[1,5-a]pyrimidines have shown significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells .
Metabolic Pathways
[1,2,4]triazolo[1,5-a]pyrimidines are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .
Preparation Methods
The synthesis of 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a mixture of acetylacetone, arylglyoxal hydrate, and aminotriazole in ethanol can be refluxed to yield the desired triazolopyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines or alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its use in the synthesis of various pharmaceuticals.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have shown significant cytotoxic activities against cancer cells and are being studied as potential CDK2 inhibitors.
Indole derivatives of triazolopyrimidines: These have been designed for their anticancer properties and have shown promising results in preclinical studies.
The uniqueness of 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
7-(3-bromophenyl)-5-methyl-2-methylsulfanyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5OS/c1-12-16(18(27)23-15-9-4-3-5-10-15)17(13-7-6-8-14(21)11-13)26-19(22-12)24-20(25-26)28-2/h3-11,17H,1-2H3,(H,23,27)(H,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPHOTWCIJKHGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)Br)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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